9-Undecyn-1-ol

Description

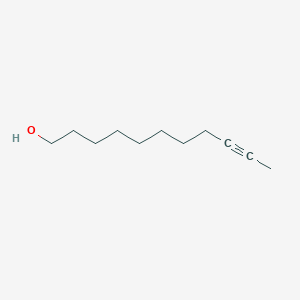

Structure

3D Structure

Properties

IUPAC Name |

undec-9-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,4-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDWKSIWEWYTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336595 | |

| Record name | 9-Undecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177961-61-4 | |

| Record name | 9-Undecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Undecyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Biological Derivation of 9 Undecyn 1 Ol

Natural Presence in Plant Extracts and Biological Systems

The long-chain alkynol, 10-Undecyn-1-ol (B139984), has been identified as a chemical constituent in the stem of Lepidagathis keralensis, a plant belonging to the Acanthaceae family. nih.govfishersci.fi This plant is native to the lateritic rock regions of Kerala, India, and has a history of use in traditional medicine for treating various ailments, including malnutrition and kidney stones, and for its use as a blood purifier. nih.gov

A study focused on the antioxidant properties and chemical composition of extracts from Lepidagathis keralensis utilized Gas Chromatography-Mass Spectrometry (GC-MS) to analyze its phytocomponents. nih.govfishersci.fi The analysis of an acetone-based extract from the plant's stem identified 25 distinct compounds. nih.govfishersci.fi Within this complex mixture, 10-Undecyn-1-ol was found to be a major component, constituting 9.54% of the total identified compounds in the extract. nih.govfishersci.finih.gov

The primary compounds identified alongside 10-Undecyn-1-ol in the acetone (B3395972) stem extract are detailed in the table below.

| Compound | Percentage in Extract (%) |

| Cyclopentaneundecanoic acid | 29.6 |

| 1,6-Octadiene, 3,7-dimethyl- | 17.17 |

| 10-Undecyn-1-ol | 9.54 |

| 3-Hydroxy-4-methoxybenzoic acid | 6.79 |

| Data derived from GC-MS analysis of an acetone extract of Lepidagathis keralensis stem. nih.govfishersci.finih.gov |

The presence of 10-Undecyn-1-ol has also been confirmed in oil extracted from the seeds of the avocado pear (Persea americana). fishersci.se Often discarded as waste, avocado seeds are a source of edible oil containing a variety of bioactive compounds. fishersci.sefishersci.ca

In a 2023 study examining the bioactive components of avocado pear seed oil, Gas Chromatography-Mass Spectrometry (GC-MS) analysis revealed a complex profile of twenty-nine different compounds. fishersci.se Among these, 10-Undecyn-1-ol was identified as a constituent. fishersci.se The research noted that compounds such as 10-Undecyn-1-ol found in the oil have been linked in previous reports to a spectrum of biological activities, including antifungal, antioxidant, and anti-inflammatory effects. fishersci.sefishersci.ca The most abundant compound identified in the oil was 18-Nonadecen-1-ol, which was present at a concentration of 13.20%. fishersci.se

| Selected Compounds in Avocado Seed Oil |

| 18-Nonadecen-1-ol |

| 10-Undecyn-1-ol |

| 7-Hexadecenoic acid, methyl ester |

| 14-methyl-Pentadecanoic acid, methyl ester |

| Linolelaidic acid, methyl ester |

| A selection of bioactive compounds identified in avocado pear seed oil. fishersci.se |

Exploration of Potential Biosynthetic Pathways and Biotransformations Relevant to Long-Chain Alkynols

While the specific biosynthetic pathway for 9-undecyn-1-ol has not been fully detailed in the available literature, research into the formation of similar long-chain fatty alcohols and terminal alkynes offers valuable insights into potential biological mechanisms.

The biosynthesis of long-chain alcohols in organisms such as phytoplankton is thought to originate from C14-C18 fatty acids. lipidmaps.org These precursor molecules can undergo elongation and hydroxylation, processes likely mediated by enzymes like fatty acid elongases (FAEs) and polyketide synthases (PKSs). lipidmaps.org For example, certain PKS enzymes may facilitate incomplete fatty acid elongation, producing intermediates like 3-OH-fatty acids, which could then be converted into long-chain alcohols. lipidmaps.org

A critical step in the formation of this compound is the creation of the terminal alkyne group (a carbon-carbon triple bond). In certain bacteria, a specific gene cluster, or operon, has been found to be responsible for generating a terminal alkyne on a fatty acid precursor. thegoodscentscompany.com This biological process involves enzymes that are homologous to a fatty acyl-CoA ligase, a membrane-bound fatty acid desaturase, and an acyl carrier protein (ACP). thegoodscentscompany.com It is plausible that an alkynoic fatty acid produced via such a pathway could subsequently be reduced to form the corresponding alcohol, this compound.

Following their formation, long-chain alkynols can be further modified through biotransformations. Enzymes like 2-alkyn-1-ol dehydrogenase are known to catalyze the oxidation of alkynols. sigmaaldrich.com This class of enzyme utilizes cofactors such as NAD+ to convert the alcohol functional group into an aldehyde or a carboxylic acid, which is a key step in the metabolism and breakdown of these compounds within biological systems. sigmaaldrich.com Moreover, a range of biocatalysts, including ketoreductases (KREDs), lipases, and hydrolases, are employed in the field of synthetic biology to carry out transformations on molecules containing alkynes. thegoodscentscompany.comfishersci.fi These biocatalytic methods are highly regarded for their precision and ability to operate under mild reaction conditions. thegoodscentscompany.com

Advanced Synthetic Methodologies for 9 Undecyn 1 Ol and Its Analogs

Strategies for Carbon-Carbon Triple Bond Manipulation

The precise placement and formation of the alkyne functionality are critical in the synthesis of terminal alkynols like 9-undecyn-1-ol. Methodologies often involve the isomerization of more readily available internal alkynes or the regioselective formation from unsaturated precursors.

A powerful strategy for synthesizing terminal alkynes is the "alkyne zipper" reaction, which facilitates the migration of an internal triple bond along a carbon chain to the terminal position. mdpi.com This contra-thermodynamic isomerization is effectively achieved using very strong bases, with potassium 3-aminopropylamide (KAPA) being a prominent reagent. mdpi.comresearchgate.net The KAPA reagent, prepared from potassium hydride or potassium tert-butoxide with 1,3-diaminopropane, can induce rapid isomerization of internal alkynols to their terminal counterparts at low temperatures. mdpi.comresearchgate.netkemdikbud.go.id

For instance, the synthesis of 10-undecyn-1-ol (B139984), a close analog of this compound, is accomplished by isomerizing the internal alkyne, 2-undecyn-1-ol. kemdikbud.go.idresearchgate.net The reaction proceeds quickly, often within minutes, and results in high yields. kemdikbud.go.idresearchgate.net This method is highly versatile and has been applied to various alkynols, demonstrating its utility in providing access to terminal alkynes that are otherwise difficult to prepare directly. researchgate.netkemdikbud.go.id

Table 1: Isomerization of 2-Undecyn-1-ol to 10-Undecyn-1-ol using KAPA Reagent

| Starting Material | Reagent | Reaction Time | Yield | Reference |

| 2-Undecyn-1-ol | KAPA (from Li, t-BuOK, 1,3-diaminopropane) | 30 min | 93% | kemdikbud.go.id |

Another fundamental approach to forming the alkynyl group is through the transformation of a corresponding alkene. The synthesis of an alkynol can be achieved from an alkenol, such as the conversion of 10-undecen-1-ol (B85765) to 10-undecyn-1-ol. A common and effective method involves a two-step sequence: halogenation of the double bond followed by double dehydrohalogenation.

In a representative procedure, 10-undecen-1-ol is first treated with bromine in a solvent like dichloromethane (B109758) to yield the corresponding 10,11-dibromo-undecan-1-ol. cdnsciencepub.com This intermediate is then subjected to elimination using a strong base. The double dehydrobromination reaction establishes the carbon-carbon triple bond at the desired position, yielding the terminal alkynol. cdnsciencepub.com This strategy provides a regioselective route to the alkyne from a readily available alkene precursor.

Stereoselective Approaches in the Synthesis of this compound Derivatives

The alkyne moiety in this compound is a valuable functional handle for creating downstream products with specific stereochemistry, particularly alkenes with defined geometric isomers (E or Z).

The stereochemical outcome of alkyne reduction is highly dependent on the chosen reagents and reaction conditions. This allows for the selective synthesis of either cis (Z) or trans (E) alkenes from a single alkyne precursor. masterorganicchemistry.com

Synthesis of (Z)-Alkenes: The partial hydrogenation of an alkyne over a poisoned catalyst, known as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen across the triple bond, stereoselectively yielding the (Z)-alkene. rsc.orgyoutube.com This method is a cornerstone for accessing cis-isomers.

Synthesis of (E)-Alkenes: To obtain the trans (E)-alkene, a dissolving metal reduction is typically employed. The reaction of an alkyne with sodium metal in liquid ammonia (B1221849) (a Birch reduction) proceeds via an anti-addition mechanism, producing the thermodynamically more stable (E)-alkene. youtube.com Alternatively, reduction with certain metal hydrides, such as aluminum hydride, can also afford the E-alkene. rsc.org A specific example is the synthesis of trans-9-undecen-1-ol from this compound. rsc.orgcaltech.edu

Table 2: Stereoselective Reduction of Alkynes to Alkenes

| Desired Product | Reagents | Stereochemical Outcome | Reference |

| (Z)-Alkene | H₂, Lindlar's Catalyst | syn-addition (cis) | rsc.orgyoutube.com |

| (E)-Alkene | Na, liquid NH₃ | anti-addition (trans) | youtube.com |

| (E)-Alkene | Aluminum Hydride | anti-addition (trans) | rsc.org |

Catalytic Syntheses and Reaction Conditions for this compound Formation

Catalytic methods are essential for enhancing the efficiency and selectivity of synthetic transformations. Base-mediated reactions, in particular, play a crucial role in the structural rearrangement of alkynols.

Base-mediated rearrangements are fundamental in the synthesis of terminal alkynols from internal isomers. mdpi.com The alkyne zipper reaction, as discussed previously (see 3.1.1), is a prime example of a base-catalyzed process. The use of super-strong bases like KAPA is critical for overcoming the thermodynamic stability of internal alkynes to form the terminal acetylide anion, which drives the reaction to completion. mdpi.com

The mechanism is thought to involve a series of deprotonation/reprotonation steps, creating allenic intermediates that allow the triple bond to "walk" along the carbon skeleton until it reaches the terminus. kemdikbud.go.idresearchgate.net The final deprotonation at the terminal position forms a stable acetylide salt, effectively trapping the alkyne at the end of the chain. mdpi.com The reaction conditions are generally mild, often occurring at room temperature or below, and are remarkably fast. researchgate.netkemdikbud.go.id

Role of Transition Metal Catalysis in Alkynol Synthesis (General Context)

The synthesis of alkynols, including long-chain variants like this compound, has been significantly advanced by the advent of transition metal catalysis. These methodologies provide powerful and efficient tools for the construction of carbon-carbon bonds, a fundamental step in assembling the carbon framework of these molecules. nih.govnih.gov Transition metal catalysts, particularly those based on palladium, copper, and nickel, offer high yields, functional group tolerance, and selectivity under mild reaction conditions, making them indispensable in modern organic synthesis. mdpi.commdpi.com The versatility of these catalysts allows for a wide range of transformations, from cross-coupling reactions to cycloadditions and the functionalization of epoxides. core.ac.ukemory.eduacs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are renowned for their remarkable catalytic activity in assembling structurally diverse organic molecules from readily available starting materials. rsc.org Palladium-catalyzed cross-coupling reactions are among the most important transformations for creating C–C bonds. mdpi.combohrium.com

Sonogashira Coupling: The Sonogashira reaction is a cornerstone for the formation of sp²-sp carbon-carbon bonds, coupling terminal alkynes with vinyl or aryl halides. mdpi.comnih.gov The classical protocol employs a palladium complex as the primary catalyst, a copper(I) salt as a co-catalyst, and an amine base. nih.govrsc.org A key intermediate in the catalytic cycle is a copper acetylide, formed from the reaction of the terminal alkyne with the copper(I) salt. nih.gov This methodology has been successfully used for synthesizing a variety of complex alkynes and enynes. core.ac.ukmdpi.com To circumvent the use of copper and amines, which can sometimes lead to side reactions like alkyne homo-coupling, copper-free Sonogashira protocols have been developed. nih.govresearchgate.net For instance, a system using PdCl₂(PPh₃)₂ with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as an activator has been effective for the bis-Sonogashira cross-coupling of terminal alkynols with aryl dibromides to produce long-chain, phenylene-modified 1,ω-diols. researchgate.netresearchgate.net

Negishi Coupling: The Negishi coupling reaction is a powerful method that involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.orgpnas.org A key advantage of Negishi coupling is its impressive tolerance of a wide array of functional groups, including alcohols (OH), esters (COOR), and nitriles (CN), which is highly valuable in the synthesis of complex, functionalized molecules like alkynols. orgsyn.org The reaction can be used to couple alkynylzinc reagents with aryl or vinyl iodides to produce unsymmetrical alkynes and enynes. researchgate.net This method has been applied in the total synthesis of natural products, demonstrating its reliability for creating C-C bonds in multifunctionalized precursors. pnas.orgnih.gov

The Diverse Roles of Copper Catalysis

While often used as a co-catalyst in palladium-mediated reactions, copper itself is a versatile and appealing primary catalyst due to its low cost and toxicity. nih.gov

Copper Acetylide Intermediates: In many copper-catalyzed or co-catalyzed reactions involving terminal alkynes, the formation of a copper(I) acetylide is a crucial step. nih.govmdpi.comresearchgate.net This intermediate is central to the mechanism of the Sonogashira reaction and is also a key player in other transformations like the azide-alkyne cycloaddition (CuAAC). nih.govmdpi.com The copper(I) ion is believed to activate the terminal alkyne, increasing its acidity and facilitating its participation in subsequent bond-forming steps. nih.gov

Direct Catalytic Applications: Copper complexes catalyze a wide range of alkyne transformations. nih.gov These include the coupling of terminal alkynes with various partners to form C(sp)–C(sp³) bonds and the synthesis of substituted butynamides. nih.gov Furthermore, copper-catalyzed domino reactions, such as the addition-cyclization between terminal alkynes, carbon disulfide, and epoxides, have been developed to create complex heterocyclic structures. rsc.org

Other Key Transition Metals in Alkynol Synthesis

While palladium and copper are dominant, other transition metals offer unique reactivity and are increasingly employed in alkynol synthesis.

Nickel Catalysis: Nickel catalysts are often used for cross-coupling reactions and can be a more cost-effective alternative to palladium. researchgate.net For example, a nickel-catalyzed cross-coupling of vinylalanes (generated in situ from terminal alkynes) with benzylic chlorides has proven to be a powerful strategy in the total synthesis of complex natural products. nih.gov

Ruthenium Catalysis: Ruthenium complexes can catalyze unique transformations of alkynes. A notable example is the cyclization of an epoxide with a tethered alkyne, which proceeds through a novel oxygen transfer from the epoxide to the terminal alkyne to form a ruthenium-π-ketene intermediate. acs.orgresearchgate.net

Titanium- and Zinc-Catalyzed Additions to Epoxides: A direct route to functionalized alkynols involves the ring-opening of epoxides with terminal alkynes. This carbon-carbon bond-forming reaction can be promoted by various transition metal catalysts. emory.edu Titanium-catalyzed ring-opening of epoxides with haloalkynes provides regioselective access to various propargylic alcohols under mild conditions. researchgate.net Similarly, zinc-promoted methods have been developed for the same purpose, representing a simplification of earlier stoichiometric methods. emory.edu

The following table summarizes the key catalytic methods discussed:

| Catalytic Reaction | Primary Transition Metal | Typical Substrates | General Application in Alkynol Synthesis | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Palladium (Pd) | Terminal alkynes, Aryl/Vinyl halides | Core method for constructing the carbon backbone by forming C(sp)-C(sp²) bonds. | core.ac.uknih.gov |

| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | Organozinc reagents, Organic halides | Versatile C-C bond formation with high functional group tolerance, including the hydroxyl group. | orgsyn.orgpnas.org |

| Alkyne-Epoxide Ring Opening | Titanium (Ti), Zinc (Zn) | Terminal alkynes, Epoxides | Direct synthesis of homopropargylic alcohols, a specific class of alkynols. | emory.eduresearchgate.net |

| Carboalumination/Cross-Coupling | Nickel (Ni) | Terminal alkynes, Alkyl/Benzylic halides | Stereoselective synthesis of vinylalanes followed by coupling to create complex structures. | nih.gov |

| Intramolecular Cyclization | Ruthenium (Ru) | Epoxides with tethered alkynes | Specialized synthesis involving oxygen transfer to form cyclic or rearranged products. | acs.org |

Chemical Transformations and Reactivity Profiles of 9 Undecyn 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in 9-undecyn-1-ol is a key site for various chemical transformations, allowing for its conversion into a range of valuable derivatives. These reactions include oxidation to aldehydes and carboxylic acids, derivatization to thioacetates, esterification, and the introduction of protecting groups.

Selective Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to form either 9-undecynal or 9-undecynoic acid, depending on the reaction conditions and the oxidizing agent employed. The synthesis of these compounds is a fundamental transformation in organic chemistry, converting the hydroxyl group into a carbonyl or carboxyl group, respectively. These products serve as important intermediates in the synthesis of more complex molecules.

For instance, the oxidation of a similar terminal alkynol, 10-undecyn-1-ol (B139984), provides a model for these transformations. The resulting aldehyde and carboxylic acid are valuable in various synthetic applications.

Derivatization to Thioacetate (B1230152) Analogues

Esterification Reactions

The hydroxyl group of this compound readily undergoes esterification with various carboxylic acids. Research has shown the successful lipase-catalyzed esterification of 10-undecyn-1-ol with both pentanoic acid and stearic acid. lookchem.comnih.govamericanchemicalsuppliers.com These enzymatic reactions often provide high yields and selectivity. nih.gov The resulting esters have applications in various fields, including their use as plasticizers and lubricants. researchgate.net

The table below summarizes the findings from a study on the lipase-catalyzed esterification of various acetylenic alcohols. nih.gov

| Acetylenic Alcohol | Acid | Lipase (B570770) Catalyst | Ester Yield (%) |

| 10-Undecyn-1-ol | Pentanoic Acid | Not specified | 78-97 |

| 10-Undecyn-1-ol | Stearic Acid | Not specified | High |

| 2-Nonyn-1-ol | Pentanoic Acid | Lipase AY-30 | - |

| 3-Butyn-1-ol | Pentanoic or Stearic Acid | Lipase AY-30 and PPL | <5 |

| 3-Pentyn-1-ol | Pentanoic or Stearic Acid | Lipase AY-30 and PPL | <5 |

Data sourced from a study on lipase specificity in esterification reactions. nih.gov

Alkoxymethylation for Protecting Group Strategies

In multi-step syntheses, it is often necessary to protect the primary alcohol of this compound to prevent it from reacting under certain conditions. Alkoxymethyl ethers, such as the methoxymethyl (MOM) ether, are commonly used as protecting groups for alcohols because they are stable under a variety of reaction conditions and can be easily removed when needed. google.com The alkoxymethylation of an alkynol like 10-undecyn-1-ol can be achieved by reacting it with a halomethyl alkyl ether in the presence of a base. google.com This strategy is crucial for the successful synthesis of complex molecules where the hydroxyl group's reactivity needs to be temporarily masked. google.com

Reactions at the Terminal Alkyne Moiety

The terminal alkyne group of this compound is a versatile functional group that participates in a variety of powerful chemical reactions, most notably "click chemistry" cycloadditions.

Click Chemistry Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for a wide range of applications, including materials science and bioconjugation. wikipedia.orgtcichemicals.comresearchgate.net The terminal alkyne of this compound is a perfect handle for such transformations.

Thiol-yne and Azide-Alkyne Cycloadditions for Functionalization:

The terminal alkyne can undergo both thiol-yne and azide-alkyne cycloaddition reactions.

Thiol-yne Coupling: This reaction involves the addition of a thiol across the triple bond, a process that can be initiated by radicals. rsc.org The thiol-yne reaction is a metal-free click reaction, which is advantageous for biomedical applications. rsc.org For example, 10-undecyn-1-ol can react with thiols in a photoinitiated process to form comb-like oligothioethers. wikipedia.org

Azide-Alkyne Cycloaddition: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring. wikipedia.orgacs.org This reaction is highly efficient and has been widely used to link molecules together. tcichemicals.comsoton.ac.uk While direct examples with this compound are not prevalent in the provided search results, the reactivity of the terminal alkyne makes it an excellent substrate for this transformation. A related reaction, the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a copper-free alternative, although it can sometimes exhibit side reactions with thiols. ru.nl

The versatility of these click reactions allows for the straightforward functionalization of this compound, enabling its incorporation into a wide array of complex structures and materials. rsc.org

Hydrofunctionalization Reactions of this compound

The terminal alkyne and primary alcohol functional groups of this compound allow for a variety of hydrofunctionalization reactions, which introduce new atoms or groups across the carbon-carbon triple bond. These transformations are pivotal for synthesizing more complex molecules with tailored properties.

Hydrosilylation for Chiral Silane (B1218182) Synthesis

Hydrosilylation involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as the alkyne in this compound. This reaction is a powerful method for the synthesis of organosilanes. When applied to prochiral silanes and catalyzed by chiral transition metal complexes, it can lead to the formation of valuable chiral silanes with high enantioselectivity. nih.govlibretexts.orgriken.jpnih.gov

While direct studies on the asymmetric hydrosilylation of this compound are not extensively detailed in the provided results, the principles of alkene and alkyne hydrosilylation suggest its potential. For instance, copper-catalyzed hydrosilylation has been shown to be effective for a wide range of alkenes, producing enantioenriched alkyl-substituted Si-stereogenic silanes. nih.gov This methodology's success with various substrates hints at its applicability to functionalized alkynes like this compound. The development of chiral catalysts, such as those based on rare-earth metals, has significantly advanced the synthesis of silicon-stereogenic silanes from various unsaturated precursors. riken.jp

The general mechanism for palladium-catalyzed hydrosilylation of alkynes often involves the formation of a π-benzyl palladium intermediate, leading to regioselective addition. libretexts.org The choice of catalyst and silane is crucial in determining the stereochemical outcome of the reaction.

Table 1: Catalytic Systems for Asymmetric Hydrosilylation

| Catalyst Type | Substrate Class | Key Features |

| Copper-based | Alkenes | Substrate-controlled regio- and enantioselectivity, mild conditions. nih.gov |

| Chiral half-sandwich rare-earth complexes | Aliphatic and aromatic alkenes | High activity and selectivity for a wide range of substrates. riken.jp |

| Palladium with chiral ligands | Styrene derivatives | Excellent regioselectivity via a π-benzyl palladium intermediate. libretexts.org |

| Copper hydride with chiral ligands | Diketones | High enantioselectivity in polymerization to form chiral poly(silyl ether)s. dicp.ac.cn |

Alkoxycarbonylation Catalyzed by Palladium

Palladium-catalyzed alkoxycarbonylation is a fundamental reaction that incorporates a carbonyl group and an alkoxy group across an unsaturated bond, providing access to carboxylic acid esters. d-nb.inforsc.orgnih.gov This reaction typically utilizes carbon monoxide as the carbonyl source and an alcohol as the nucleophile. For this compound, this transformation could lead to the synthesis of long-chain unsaturated esters.

The efficiency and selectivity of palladium-catalyzed alkoxycarbonylation are highly dependent on the ligand coordinated to the palladium center. rsc.org The development of specialized phosphine (B1218219) ligands has been instrumental in overcoming the limitations of earlier catalyst systems. rsc.org Mechanistic studies suggest that these reactions can proceed through a hybrid organometallic-radical process, especially with alkyl halides as substrates. nih.gov While direct examples with this compound are not specified, the extensive research on the alkoxycarbonylation of various alkynes and alkenes indicates the feasibility of this transformation. d-nb.infomdpi.comrsc.org

Hydroamidation of Terminal Alkynols

Hydroamidation involves the addition of an N-H bond of an amide across a carbon-carbon triple bond. This reaction provides a direct route to enamides, which are valuable synthetic intermediates. While specific studies on the hydroamidation of this compound are not detailed, research on related terminal alkynes provides insight into the potential reactivity. For instance, nickel-catalyzed hydroamidation of terminal alkynes has been developed to produce α-substituted acrylamides with high regioselectivity. acs.org

Furthermore, hydroaminomethylation (HAM), a related process that introduces an amine and a methyl group, has been successfully applied to various alkynes. unisi.it These methodologies highlight the potential for direct functionalization of the alkyne in this compound to introduce nitrogen-containing moieties.

Polymerization and Oligomerization Studies of Alkynols

The presence of a terminal alkyne group makes this compound a suitable monomer for polymerization and oligomerization reactions. These processes can lead to the formation of polymers with unique properties and architectures. For example, 10-undecyn-1-ol, a close structural analog, has been used in the synthesis of diacetylene-containing polymers. The urethane (B1682113) derivative of 10-undecyn-1-ol can undergo oxidative coupling to form a diacetylene monomer, which is then polymerized. google.com

Ring-closing alkyne metathesis is another powerful tool for creating cyclic structures from diynes. whiterose.ac.uk this compound can be converted into a diyne precursor, which can then undergo macrocyclization, a process that can be complicated by competing dimerization and oligomerization pathways. whiterose.ac.uk Additionally, this compound has been utilized in the preparation of bio-polymeric materials through cyclotrimerization reactions catalyzed by transition metals like palladium chloride. imt.si It has also been grafted onto surfaces to modify their properties for applications such as creating antifouling polymer brushes. acs.org

Chain Elongation and Functionalization via Organometallic Reactions (e.g., Grignard reactions)

The terminal alkyne of this compound possesses an acidic proton that can be deprotonated by a strong base, such as a Grignard reagent, to form a magnesium acetylide. This acetylide is a potent nucleophile that can react with various electrophiles, leading to chain elongation and functionalization. leah4sci.comyoutube.comyoutube.comyoutube.com

A common application is the reaction with aldehydes or ketones to form new secondary or tertiary alcohols, respectively. youtube.comorgsyn.org This reaction is a cornerstone of organic synthesis for constructing more complex carbon skeletons. leah4sci.comyoutube.com The general steps involve the formation of the Grignard reagent from an alkyl halide and magnesium, followed by the reaction of the Grignard reagent with the carbonyl compound and a final acidic workup to protonate the resulting alkoxide. youtube.com

Table 2: Grignard Reactions for Chain Elongation

| Reactant 1 | Reactant 2 | Product Type | Significance |

| 9-Undecynylmagnesium halide | Aldehyde | Secondary alcohol | Carbon-carbon bond formation, chain extension. youtube.com |

| 9-Undecynylmagnesium halide | Ketone | Tertiary alcohol | Creation of a more substituted carbon center. leah4sci.comyoutube.com |

| 9-Undecynylmagnesium halide | Carbon dioxide | Carboxylic acid | Introduction of a carboxyl group. leah4sci.com |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and predicting product outcomes. For instance, in palladium-catalyzed reactions, such as alkoxycarbonylation, mechanistic studies have revealed the importance of ligand design in facilitating key steps like the formation of the palladium hydride and the rate-determining alcoholysis. rsc.org In some cases, these reactions can proceed through a cascade process involving different catalytic cycles. mdpi.com

In the context of hydrosilylation, deuterium-labeling studies have been employed to elucidate the catalytic cycle, suggesting that β-hydrogen elimination can be a rapid process compared to reductive elimination from the intermediate. libretexts.org For Grignard reactions, the mechanism involves the nucleophilic attack of the carbanion-like carbon of the organometallic reagent on the electrophilic carbonyl carbon. youtube.com

Isomerization reactions of alkynols have also been a subject of mechanistic inquiry. The conversion of an internal alkyne to a terminal alkyne, a reaction that can be used to synthesize 10-undecyn-1-ol from 2-undecyn-1-ol, is proposed to proceed through a series of deprotonation and reprotonation steps facilitated by a strong base like potassium 3-aminopropylamide (KAPA). kemdikbud.go.id

Applications of 9 Undecyn 1 Ol in Advanced Synthetic Chemistry and Materials Science

Utilization as a Precursor in Complex Molecule Total Synthesis

The presence of both a nucleophilic hydroxyl group and a reactive terminal alkyne in 9-undecyn-1-ol provides multiple handles for synthetic chemists to elaborate its structure into more complex molecular architectures. This has been demonstrated in the synthesis of various biologically active compounds and chemical intermediates.

A notable application of an isomer of this compound is in the total synthesis of the inhibitor of rosettes-1 (IOR-1), a bacterially produced signaling molecule that inhibits the formation of multicellular "rosettes" in the choanoflagellate Salpingoeca rosetta. nih.govacs.org The synthesis of IOR-1 and its stereoisomers was undertaken to confirm its absolute stereostructure and to investigate its biological activity. acs.org

The synthesis commenced with the commercially available 10-undecyn-1-ol (B139984), a positional isomer of this compound. nih.govacs.orgacs.org The synthetic sequence involved several key transformations to construct the IOR-1 backbone.

| Step | Reagents and Conditions | Purpose |

| 1 | TsCl, pyridine, CH₂Cl₂ | Tosylation of the primary alcohol. |

| 2 | Isopentyl-MgBr, THF, Li₂CuCl₄ (cat.) | Grignard reaction to elongate the carbon chain. nih.gov |

| 3 | n-BuLi, PFA, THF | Formation of a propargylic alcohol. nih.gov |

| 4 | Lindlar's catalyst, H₂, MeOH | Stereoselective reduction of the alkyne to a cis-alkene. nih.gov |

| 5 | Red-Al, ether | Reduction to form a trans-alkene. nih.gov |

| 6 | AD mix-α or AD mix-β, H₂O, t-BuOH, methanesulfonamide | Sharpless asymmetric dihydroxylation to install the diol functionality with specific stereochemistry. nih.gov |

| 7 | TsCl, pyridine, CH₂Cl₂ | Final tosylation to yield the target molecule. nih.gov |

This multi-step synthesis highlights how the undecyn-1-ol framework can be methodically elaborated to achieve a complex, biologically active natural product. nih.govacs.org

Macrolide pheromones are crucial for the chemical communication of many insects, including the cucujid grain beetles, which are pests of stored products. nih.govnih.gov The synthesis of these complex macrocycles often relies on strategic bond formations, and undecyn-1-ol derivatives have proven to be valuable precursors. cdnsciencepub.com For instance, the synthesis of (9Z,12Z,15R)-octadeca-9,12-dien-15-olide, a major macrolide pheromone of the storage beetle Oryzaephilus surinamensis, utilized a ring-closing alkyne metathesis (RCAM) as a key step. nih.gov

While not directly starting from this compound, related long-chain alkynols are central to these syntheses. A general strategy involves the coupling of functionalized alkynes to build the carbon skeleton, followed by macrocyclization and subsequent stereoselective reduction of the alkyne to the desired alkene geometry. nih.govcdnsciencepub.com For example, 10-undecyn-1-ol has been used in the synthesis of hydroxy acid precursors for macrolide pheromones of grain beetles from the genera Cryptolestes and Oryzaephilus. cdnsciencepub.com The synthesis of these pheromones underscores the importance of terminal alkynols in constructing the unsaturated systems characteristic of these semiochemicals. nih.govmdpi.com

Gamma-lactones are five-membered cyclic esters that are widespread in nature and are common structural motifs in many biologically active compounds and fragrance components. wikidoc.orgnih.gov The synthesis of gamma-lactones can be achieved through various methods, including the intramolecular cyclization of γ-hydroxy carboxylic acids or their ester derivatives. wikidoc.orgorganic-chemistry.org

While direct synthesis from this compound is not extensively documented, its structure is amenable to conversion into a gamma-lactone. A plausible synthetic route would involve:

Oxidation of the terminal alkyne: The triple bond could be oxidatively cleaved to a carboxylic acid.

Selective reduction of an internal carbonyl: If the oxidation yields a keto acid, selective reduction of the ketone at the γ-position would be necessary.

Lactonization: The resulting γ-hydroxy acid would readily undergo acid-catalyzed intramolecular esterification to form the gamma-lactone.

Alternatively, stereoselective synthesis methods, such as those starting from chiral precursors like tartaric acid or employing asymmetric dihydroxylation, can lead to enantiomerically pure gamma-lactones. nih.govnih.gov The long alkyl chain of this compound would ultimately form the substituent on the resulting lactone ring.

Conjugated dienes are important structural units in many natural products and are valuable intermediates in organic synthesis, notably as reactants in Diels-Alder reactions. mdpi.comlibretexts.orgsioc-journal.cn The synthesis of conjugated dienes can be accomplished through various methods, including elimination reactions and metal-catalyzed cross-coupling reactions. libretexts.orgorgoreview.com

This compound can serve as a precursor for conjugated dienes through a sequence of reactions. A representative synthetic approach could involve:

Protection of the alcohol: The hydroxyl group would first be protected to prevent interference in subsequent steps.

Coupling reaction: The terminal alkyne can undergo a coupling reaction, such as a Sonogashira or Stille coupling, with a vinyl halide to form an enyne system.

Stereoselective reduction: The triple bond of the enyne can be stereoselectively reduced to either a cis- or trans-double bond, yielding the conjugated diene.

Deprotection: Removal of the protecting group would liberate the alcohol functionality.

This approach allows for the controlled synthesis of conjugated dienes with defined stereochemistry, which is often crucial for their subsequent use in synthesis. agriculturejournals.cz

Role in the Development of Bio-based Polymers and Functional Materials

The drive towards sustainable chemistry has spurred interest in using renewable feedstocks for the production of polymers. mdpi.com this compound, derivable from natural sources like castor oil, is a promising candidate for the synthesis of bio-based polymers and functional materials. mdpi.commdpi.com

Polyurethanes are a versatile class of polymers with a wide range of applications, from flexible foams to rigid plastics and coatings. nih.govresearchgate.net They are typically synthesized from the reaction of polyols (compounds with multiple hydroxyl groups) and diisocyanates. mdpi.comresearchgate.net There is a significant industrial and academic effort to replace petroleum-based polyols with those derived from renewable resources, such as vegetable oils. mdpi.comnih.govresearchgate.net

Fatty acids and their derivatives are attractive starting materials for bio-based polyols. mdpi.com this compound, with its hydroxyl group and a modifiable alkyne, can be converted into a polyol. A potential pathway involves:

Thiol-yne reaction: The terminal alkyne can react with a thiol-containing molecule that also possesses one or more hydroxyl groups (e.g., thioglycerol) in a "click" reaction. This would effectively add multiple hydroxyl groups to the undecyn-1-ol backbone.

Esterification/Transesterification: The primary alcohol of this compound can be used in esterification or transesterification reactions with other polyfunctional molecules to build up a larger polyol structure.

Design of Functionalized Compounds for Surface Chemistry and 2D Networks

The unique structure of this compound and its terminal isomer, 10-undecyn-1-ol, containing both a hydroxyl (-OH) group for traditional esterification or etherification and an alkyne (C≡C) group for modern click chemistry, allows for the strategic design of molecules for surface modification.

Researchers have utilized 10-undecyn-1-ol to create alkyne-terminated surfaces on various substrates. For instance, it has been grafted onto TEMPO-oxidized nanocellulose (TONC) via an esterification reaction between its hydroxyl group and the carboxylate groups on the TONC surface. researchgate.netmdpi.com This process yields TONC-Undecynoate, a nanocellulose material featuring pendant alkyne groups, ready for subsequent modification via azide-alkyne "click" chemistry. researchgate.netmdpi.com This method allows for the covalent attachment of other molecules, like polycaprolactone (B3415563) (PCL), to modify the surface properties of the nanocellulose. mdpi.com

Similarly, 10-undecyn-1-ol is a key reagent for functionalizing nanoparticles and other materials. It has been used to prepare BHT-like antioxidant derivatives which are then anchored to the surface of cobalt nanoparticles using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. unifi.it This approach has also been applied to fullerene chemistry, where 10-undecyn-1-ol is esterified with a C60-carboxylic acid to create an alkyne-functionalized fullerene, which can then participate in further cycloaddition reactions. rsc.org

Another application involves the functionalization of glass surfaces. By reacting 10-undecyn-1-ol with a modified β-cyclodextrin (mono-6-(p-toluenesulfonyl)-6-deoxy-cyclodextrin), scientists have synthesized mono-6-decyne-cyclodextrin. nih.gov This functionalized cyclodextrin (B1172386) can then be used to modify surfaces, such as glass beads, for specific applications like cholesterol extraction. nih.gov

The molecule's versatility extends to the formation of functionalized phospholipids (B1166683) for creating lipid vesicles, or liposomes. rsc.org An acrylate (B77674) tail featuring a terminal alkyne was synthesized from 10-undecyn-1-ol; this tail can then be coupled to a lysolipid via a thiol-Michael addition reaction to form a functionalized phospholipid in situ. rsc.org These specialized lipids, which contain a polymerizable alkyne group, can assemble into liposomes that can be further modified through photo-induced polymerization. rsc.org

| Substrate/Core Molecule | Functionalizing Agent | Reaction Type | Application |

| TEMPO-oxidized nanocellulose (TONC) | 10-Undecyn-1-ol | Esterification | Creates alkyne-terminated surface for click chemistry. researchgate.netmdpi.com |

| Cobalt Nanoparticles (CoNPs) | BHT-like derivative from 10-undecyn-1-ol | CuAAC (Click Chemistry) | Develops magnetic nanoantioxidants. unifi.it |

| C60-Carboxylic Acid | 10-Undecyn-1-ol | Esterification | Forms functionalized fullerene for self-assembled monolayers. rsc.org |

| β-Cyclodextrin | 10-Undecyn-1-ol | Etherification | Creates functionalized cyclodextrin for surface modification. nih.gov |

| Thiol-functionalized lysolipid | Acrylate tail from 10-undecyn-1-ol | Thiol-Michael Addition | In situ formation of functionalized, polymerizable liposomes. rsc.org |

Intermediacy in Pharmaceutical and Agro-chemical Research

This compound and its isomer serve as intermediates in the synthesis of compounds with potential applications in medicine and agriculture, notably in the development of antifungal agents and as versatile reagents in organic synthesis.

10-Undecyn-1-ol has been identified as possessing antifungal properties. lookchem.comfishersci.comrheniumshop.co.ilresearchgate.net Its activity makes it a valuable compound in the development of treatments for fungal pathogens. lookchem.com Research has focused on enhancing its efficacy for potential use in agriculture. A study demonstrated that the antifungal activity of 10-undecyn-1-ol against Rosellinia necatrix, a plant pathogenic fungus, could be significantly improved. researchgate.net This was achieved by forming an inclusion complex with randomly methylated-β-cyclodextrin (RM-beta-CD). researchgate.net The complexation increased the aqueous solubility and, consequently, the bioavailability of 10-undecyn-1-ol, suggesting its potential as a more effective and environmentally friendly fungicide. researchgate.net

While many common antifungal agents work by inhibiting the synthesis of or interacting with ergosterol (B1671047) in the fungal cell membrane, the precise mechanism of 10-undecyn-1-ol is an area of ongoing investigation. nih.gov It is worth noting that in one study, the essential oil of torch ginger, which contains 10-undecyn-1-ol, did not exhibit activity against the specific fungi and yeasts screened. tandfonline.com This highlights that its antifungal spectrum may be specific to certain fungal species.

The chemical reactivity of the hydroxyl and alkyne groups makes this compound and its isomer valuable reagents in a wide array of organic transformations. gelest.comslideshare.net 10-Undecyn-1-ol is frequently used as a precursor and intermediate in synthetic chemistry. lookchem.comfishersci.com

A common application is its use as a starting material for preparing other functionalized long-chain molecules. For example, it is a reagent in the synthesis of 11-bromo-undec-1-yne through a reaction with carbon tetrabromide and triphenylphosphine. fishersci.comrheniumshop.co.il It also participates in lipase-catalyzed esterification reactions with acids like pentanoic and stearic acid. fishersci.comrheniumshop.co.il

Its utility extends to more complex, multi-step syntheses. In one pathway, 10-undecyn-1-ol is first oxidized to 10-undecynoic acid. unifi.it This acid then serves as a building block for creating antioxidant derivatives through subsequent Friedel-Crafts acylation and Clemmensen reduction reactions. unifi.it In another example, the alkyne portion of 10-undecyn-1-ol (after protection of the alcohol) is deprotonated to form a nucleophilic acetylide, which is then used to attack an electrophile, effectively elongating a carbon chain. acs.org

Furthermore, 10-undecyn-1-ol is considered a key intermediate in the synthesis of certain potent anticancer agents, such as C-16 alkynic fatty acids. kemdikbud.go.id The terminal alkyne is a crucial feature for these syntheses. kemdikbud.go.id The compound itself, this compound, can be synthesized from 10-undecyn-1-ol through an isomerization reaction using a strong base like potassium t-butoxide, showcasing the role of these isomers as precursors to one another. rsc.org

| Reaction Type | Reagents | Product | Significance |

| Halogenation | CBr₄, PPh₃ | 11-bromo-undec-1-yne | Synthesis of a functionalized bromoalkyne. fishersci.comrheniumshop.co.il |

| Oxidation | Na₂Cr₂O₇, H₂SO₄ | 10-undecynoic acid | Intermediate for antioxidant synthesis. unifi.it |

| Esterification | Pentanoic acid, Lipase (B570770) | Undec-10-yn-1-yl pentanoate | Enzymatic synthesis of esters. fishersci.com |

| Isomerization | KOtBu, DMSO | This compound | Synthesis of the internal alkyne isomer. rsc.org |

| Chain Elongation | n-BuLi, Electrophile | Elongated alkyne | C-C bond formation for complex molecule synthesis. acs.org |

Advanced Analytical and Spectroscopic Characterization Methodologies for 9 Undecyn 1 Ol Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the chemical structure of 9-Undecyn-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information that, when combined, provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. nih.govresearchgate.net Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), specific proton signals are observed. The protons on the carbon adjacent to the hydroxyl group (C1) typically appear as a triplet at approximately 3.63 ppm. rsc.org The protons adjacent to the alkyne group also show characteristic shifts. The methylene (B1212753) protons next to the acetylenic carbon appear around 2.10 ppm. rsc.org A triplet corresponding to the terminal methyl group of the alkyne is observed at about 1.77 ppm. rsc.org The remaining methylene protons along the alkyl chain produce a complex multiplet in the region of 1.19-1.62 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C1) resonates at approximately 63.17 ppm. rsc.org The two sp-hybridized carbons of the alkyne group are readily identified by their characteristic shifts in the range of 75-80 ppm, with values around 79.49 and 75.50 ppm being typical. rsc.org The terminal methyl carbon of the alkyne appears at a low field, around 3.61 ppm. rsc.org The other carbon atoms of the long alkyl chain show signals between 18.84 and 32.89 ppm. rsc.org

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-C≡ | 1.77 (t) | 3.61 |

| -C≡C-CH₂- | 2.10 (m) | 18.84 |

| -(CH₂)₆- | 1.19-1.62 (m) | 25.82, 28.94, 29.17, 29.26, 29.44, 32.89 |

| -CH₂-OH | 3.63 (t) | 63.17 |

| -C≡C- | - | 79.49, 75.50 |

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis. libretexts.orgsavemyexams.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound (C₁₁H₂₀O), the calculated exact mass for the protonated molecule [M+H]⁺ is 169.1591. rsc.org Experimental HRMS data showing a value very close to this, such as 169.1592, confirms the molecular formula. rsc.org

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) of this compound may be observed at m/z 168. The fragmentation pattern often involves the loss of small, stable molecules or radicals. A common fragmentation is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 150. Other fragments can arise from the cleavage of C-C bonds along the alkyl chain.

| Ion | Calculated m/z | Observed m/z | Technique |

|---|---|---|---|

| [M+H]⁺ | 169.1591 | 169.1592 | HRMS (FAB+) rsc.org |

| [M]⁺ | 168.1514 | - | - |

Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable technique for identifying the functional groups present in this compound. researchgate.netsavemyexams.com The spectrum will show characteristic absorption bands corresponding to the O-H, C-H, and C≡C bonds. The hydroxyl group (O-H) exhibits a broad absorption band in the region of 3200-3600 cm⁻¹. The sp³ C-H stretching vibrations of the alkyl chain are observed just below 3000 cm⁻¹. The internal alkyne C≡C bond stretching gives rise to a weak absorption band around 2244 cm⁻¹. mpg.de

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | ~3200-3600 (broad) |

| C-H (sp³) | Stretching | ~2850-2960 |

| C≡C (Alkyne) | Stretching | ~2244 (weak) mpg.de |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the lack of extensive conjugation or chromophores that absorb in the UV-Vis range, this compound is not expected to show significant absorption in a standard UV-Vis spectrum (200-800 nm).

Chromatographic Separation Techniques for Purification and Mixture Analysis

Chromatographic methods are essential for the purification of this compound and for the analysis of its presence in complex mixtures.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.netmbimph.com This method is well-suited for analyzing volatile compounds like this compound in complex biological or environmental samples. researchgate.netjapsonline.comirphouse.comnajah.edu In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum that can be used for identification by comparison to spectral libraries. mbimph.com this compound has been identified as a component in the extracts of various plants using this technique. researchgate.netjapsonline.comirphouse.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the purification and purity assessment of this compound. core.ac.uk While less common for this specific compound than GC, HPLC can be employed, particularly for preparative-scale purification or for the analysis of non-volatile derivatives. wiley-vch.de The choice of stationary phase (e.g., normal-phase or reverse-phase) and mobile phase depends on the polarity of the compound and any impurities. For instance, reverse-phase HPLC with a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) could be used. wiley-vch.de Detection is typically achieved using a refractive index detector (RID) or, if derivatized with a UV-absorbing group, a UV detector.

Size Exclusion Chromatography (SEC) in Polymerization Studies

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable analytical technique for the characterization of polymers. nih.gov Its primary application in polymerization studies involving monomers like this compound is the determination of molecular weight averages and molecular weight distributions. nih.govchem960.com The underlying principle of SEC separates macromolecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. thermofisher.com

In the context of polymers derived from terminal alkynes, SEC is crucial for evaluating the success and control of the polymerization process. While specific polymerization studies focusing exclusively on this compound are not extensively detailed in the literature, the analysis of polymers made from analogous functional alkynes, such as other alkyne alcohols, is well-documented. tandfonline.comupi.edu For instance, techniques like Atom Transfer Radical Polymerization (ATRP) and "click" chemistry are used to synthesize block co-polymers from acetylene-functional initiators, with SEC being the standard method to characterize the products. tandfonline.com

Key parameters obtained from SEC analysis provide insight into the polymer's physical properties. These include:

Number Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of polymer chains. syr.edu

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It quantifies the breadth of the molecular weight distribution in a polymer sample. A PDI value approaching 1.0 indicates a more uniform distribution of polymer chain lengths, which is often a goal in controlled polymerization reactions. syr.edu

Modern SEC instruments often employ multiple detectors, such as refractive index (RI), UV-Vis, and light scattering (LS) detectors, to provide a more comprehensive characterization of the macromolecules being analyzed. chem960.com The data generated from SEC is fundamental for establishing structure-property relationships in novel polymers derived from functional monomers like this compound. For example, multicomponent polymerizations involving various alkyne monomers have yielded functional polymers with molecular weights up to 22,000 g/mol , as determined by SEC. researchgate.net

Table 1: Illustrative SEC Data for a Hypothetical Polymer Derived from a Terminal Alkyne Monomer

This table presents typical data that would be obtained from an SEC analysis of a polymer synthesized using a monomer structurally similar to this compound.

| Parameter | Value | Description |

| Elution Time (min) | 15.2 | The peak of the chromatogram, corresponding to the most abundant polymer size. |

| Mn ( g/mol ) | 18,500 | Number Average Molecular Weight. syr.edu |

| Mw ( g/mol ) | 22,200 | Weight Average Molecular Weight. syr.edu |

| PDI (Mw/Mn) | 1.20 | Polydispersity Index, indicating a relatively narrow molecular weight distribution. syr.edu |

Quality Assurance and Quality Control (QA/QC) in Analytical Research

A robust QA/QC program for the analysis of this compound would be built upon a Standard Operating Procedure (SOP) or a detailed analytical protocol. libretexts.org This ensures consistency across all stages of analysis, from sample handling to data reporting. Given the bifunctional nature of this compound (containing both a terminal alkyne and a primary alcohol), analytical methods and their associated QA/QC must be capable of accurately quantifying the pure substance and identifying potential impurities or degradation products.

Key elements of a QA/QC framework for this compound analysis include:

Purity of Reagents and Standards: All reagents, solvents, and gases used must be of high purity (e.g., HPLC or ACS grade) to avoid introducing contaminants. ucf.edu Primary standard materials of this compound must be of known purity and stored under conditions that prevent degradation. ucf.edu

Sample Handling and Preparation: Procedures for sample collection, storage (e.g., at 4°C), and preparation (e.g., extraction, derivatization) must be clearly defined and followed to maintain sample integrity. ucf.edulibretexts.orgrsc.org For instance, when analyzing for long-chain alcohols in complex matrices, an internal standard is often added at the earliest stage of sample preparation to monitor extraction efficiency and analytical performance. nih.govdgfett.de

Instrumentation and Calibration: All analytical instruments, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) systems, must be regularly maintained and calibrated. libretexts.org For HPLC analysis of long-chain alcohols, methods using Refractive Index (RI) or Charged Aerosol Detectors (CAD) have been developed and validated. dgfett.desci-hub.se

Method Validation: The chosen analytical method must be validated to demonstrate its suitability. Validation parameters include accuracy, precision, specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness. chemrj.orginternational.unsa.ba Robustness, for example, is tested by making deliberate small changes to method parameters (like mobile phase composition or flow rate) and observing the impact on the results. sci-hub.se

Ongoing Quality Control: Routine QC checks are performed with each batch of samples. This includes the analysis of blanks (to check for contamination), calibration standards (to verify instrument response), and control samples or spiked samples (to assess accuracy and precision). libretexts.org The results of these checks are often tracked on control charts to monitor the long-term performance of the method. rsc.org

The unique reactivity of the terminal alkyne group, for example in "click" chemistry, necessitates stringent purity control, as impurities could interfere with subsequent reactions. nih.govthermofisher.com Therefore, QA/QC protocols are essential not only for quantitative analysis but also for verifying the suitability of this compound as a starting material in chemical synthesis. researchgate.net

Table 2: Key QA/QC Parameters for an HPLC Analytical Method

This table outlines essential parameters and typical acceptance criteria for the validation of an analytical method suitable for this compound.

| Parameter | Metric | Typical Acceptance Criteria |

| Accuracy | % Recovery | 98-102% for spiked samples at different concentrations (e.g., 80%, 100%, 120%). chemrj.org |

| Precision | % RSD | ≤ 2% for replicate injections (repeatability) and analyses on different days (intermediate precision). |

| Linearity | Correlation Coefficient (r²) | ≥ 0.999 over the specified concentration range. |

| Specificity | Peak Purity / Resolution | Analyte peak is free from co-eluting impurities; resolution between the analyte and closest impurity is > 2.0. |

| Robustness | % RSD of results | Results should remain within acceptable precision limits (e.g., ≤ 5% RSD) after deliberate small variations in method parameters (e.g., flow rate ±5%, column temperature ±2°C). sci-hub.se |

Biological and Pharmacological Research Applications of 9 Undecyn 1 Ol

Evaluation of Biological Activities in Research Settings

While comprehensive studies on the bioactivity of 9-undecyn-1-ol are not extensively documented, research into its structural isomer, 10-undecyn-1-ol (B139984), provides a basis for its potential applications.

The acetylenic alcohol 10-undecyn-1-ol has been identified as a compound with notable antifungal activity. chemicalbook.inrheniumshop.co.ilalfa-chemistry.com It has been recognized as a bioactive component in plant extracts, such as from neem, contributing to their antifungal effects. mbimph.com Studies have shown that 10-undecyn-1-ol possesses fungicidal properties, although its low water solubility can limit its effectiveness. wikipedia.org To address this, research into inclusion complexation with cyclodextrin (B1172386) derivatives has demonstrated a significant enhancement of its activity against phytopathogenic fungi like Rosellinia necatrix. mbimph.comwikipedia.org While the essential oil of torch ginger (Etlingera elatior), which contains trace amounts of 10-undecyn-1-ol, did not exhibit activity against tested fungi, it did show antibacterial properties. tandfonline.com

Although direct antifungal studies on this compound are not prominent in the literature, its isomeric relationship with the active 10-undecyn-1-ol suggests it may be a candidate for similar investigations.

Table 1: Presence of 10-Undecyn-1-ol in Plant Extracts with Antioxidant Activity

| Plant Species | Plant Part and Extract Type | Relative Abundance of 10-Undecyn-1-ol (%) | Reference |

|---|---|---|---|

| Lepidagathis keralensis | Stem (Acetone Extract) | 9.54 | japsonline.com |

| Arum palaestinum | Leaves | Not specified | najah.edu |

| Costus afer | Root (Butanol Fraction) | 0.58 | questjournals.org |

Explorations in Intercellular Signaling and Biological Regulation (e.g., related to IOR-1)

The role of simple acetylenic alcohols like undecyn-ols as foundational backbones for complex signaling molecules is an area of significant research. A key example is the bacterially produced sulfonolipid known as IOR-1 (Inhibitor of Rosettes). acs.org IOR-1 acts as a potent antagonist in the intercellular signaling that governs the transition from a unicellular to a multicellular "rosette" colony in the choanoflagellate Salpingoeca rosetta, a model organism for studying the origins of animal multicellularity. acs.org

The total synthesis of IOR-1 and its stereoisomers was accomplished starting from commercially available 10-undecyn-1-ol. acs.org This underscores the utility of undecyn-ol structures as versatile chemical scaffolds for building intricate, biologically active molecules. The structural similarity of IOR-1 to capnines and sphingosine (B13886) bases, which are known to mediate diverse biological processes in other organisms, suggests a conserved role for such lipid-like molecules in cell signaling. acs.org Given that this compound is a direct isomer of the synthetic precursor for IOR-1, it holds potential as an alternative building block for creating novel signaling probes and modulators.

Future Directions for Bio-Inspired Research Leveraging this compound

The unique chemical properties of this compound, particularly its internal alkyne group, open several avenues for future bio-inspired research.

Development of Novel Biological Probes: The synthesis of the signaling antagonist IOR-1 from an undecyn-ol backbone highlights a promising future direction. acs.org Probes based on the this compound scaffold could be synthesized to explore biological signaling pathways. These molecular tools could help identify and characterize the receptors and downstream targets involved in processes like multicellular development, offering advantages in synthetic accessibility. acs.org

Structure-Activity Relationship Studies: Research has shown that 10-undecyn-1-ol can act as a chemoattractant for the entomopathogenic nematode Steinernema australe, which has implications for the biological control of agricultural pests. A logical next step would be to investigate the activity of this compound in similar bioassays. Such studies would elucidate the structure-activity relationships of these molecules, revealing how the position of the alkyne bond influences their interaction with olfactory receptors and their potential as biocontrol agents.

Applications in Bioconjugation and Materials Science: While terminal alkynes like that in 10-undecyn-1-ol are commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," the internal alkyne of this compound offers different synthetic possibilities. mdpi.comnih.gov Internal alkynes can participate in other powerful coupling reactions, such as ruthenium-catalyzed cycloadditions to form different triazole isomers or other metal-catalyzed cross-coupling reactions. This reactivity could be harnessed to link this compound to biomolecules, surfaces, or polymers, creating novel bioconjugates and advanced materials with tailored properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.